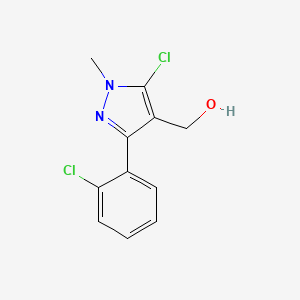
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and one on the pyrazole ring, as well as a hydroxymethyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The resulting compound is further chlorinated and methylated to obtain the final product. The reaction conditions often involve refluxing in solvents such as ethanol or methanol and the use of catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of industrial-grade solvents and reagents, along with advanced purification techniques like crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of this compound or 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-Chloro-3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-amine
- 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methyl ether
Uniqueness
5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the hydroxymethyl group allows for a wide range of chemical modifications and potential applications. Its unique structure also contributes to its specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C11H10Cl2N2O |
|---|---|
分子量 |
257.11 g/mol |
IUPAC名 |
[5-chloro-3-(2-chlorophenyl)-1-methylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H10Cl2N2O/c1-15-11(13)8(6-16)10(14-15)7-4-2-3-5-9(7)12/h2-5,16H,6H2,1H3 |
InChIキー |
YOOXWXZCMRVQKY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2Cl)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


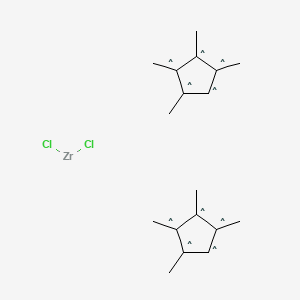
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
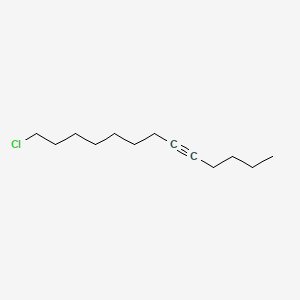
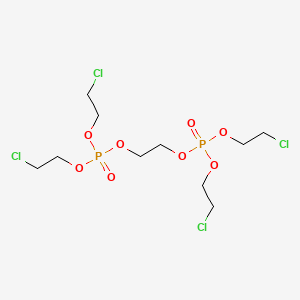
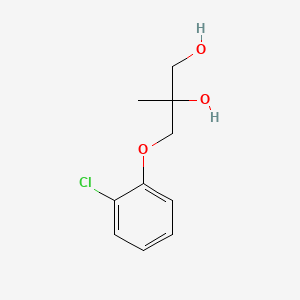
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
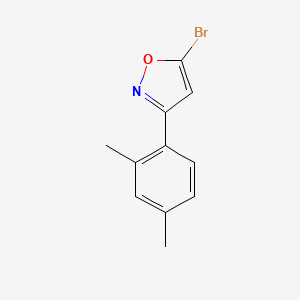
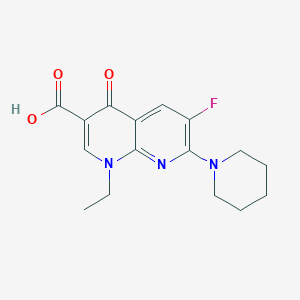
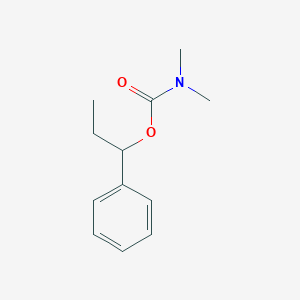
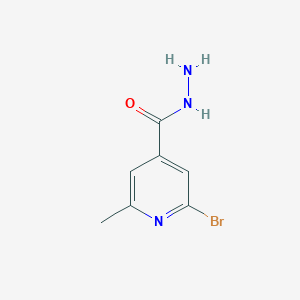
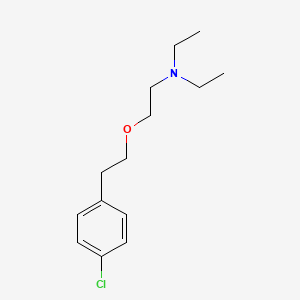
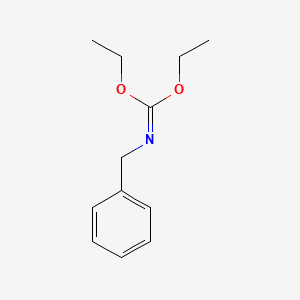
![2-Naphthalenecarboxylic acid, 1-[benzoyl(2-methylphenyl)amino]-](/img/structure/B13800871.png)
